molecular formula C17H24Cl2N2O B15344388 3-(Bis(2-chloroethyl)amino)-p-tolyl piperidyl ketone CAS No. 21447-87-0

3-(Bis(2-chloroethyl)amino)-p-tolyl piperidyl ketone

Cat. No.: B15344388
CAS No.: 21447-87-0
M. Wt: 343.3 g/mol
InChI Key: RUDUXQPKMFPBKF-UHFFFAOYSA-N
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Description

3-(Bis(2-chloroethyl)amino)-p-tolyl piperidyl ketone is a chemical compound of significant interest in advanced pharmaceutical and medicinal chemistry research. This molecule features a bis(2-chloroethyl)amino group, a structural motif found in various biologically active compounds and known to interact with specific cellular targets. The presence of the p-tolyl piperidyl ketone moiety further modifies the compound's properties, potentially influencing its bioavailability and binding affinity. While the exact mechanism of action for this specific molecule is a subject of ongoing investigation, researchers are exploring its potential applications in areas such as enzyme inhibition and targeted therapeutics. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

21447-87-0

Molecular Formula

C17H24Cl2N2O

Molecular Weight

343.3 g/mol

IUPAC Name

[3-[bis(2-chloroethyl)amino]-4-methylphenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H24Cl2N2O/c1-14-5-6-15(17(22)21-9-3-2-4-10-21)13-16(14)20(11-7-18)12-8-19/h5-6,13H,2-4,7-12H2,1H3

InChI Key

RUDUXQPKMFPBKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)N(CCCl)CCCl

Origin of Product

United States

Biological Activity

3-(Bis(2-chloroethyl)amino)-p-tolyl piperidyl ketone, commonly referred to as a derivative of the piperidine class, has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.

This compound is characterized by:

  • Chemical Structure : The presence of a p-tolyl group and a piperidyl moiety linked through a ketone functional group.
  • Molecular Formula : C15_{15}H18_{18}Cl2_2N2_2O.
  • Mechanism of Action : The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication.

Antitumor Activity

Research has demonstrated significant antitumor activity of derivatives containing the bis(2-chloroethyl)amino group. A study evaluated various fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol against L-1210 mouse leukemia, revealing that certain derivatives exhibited enhanced toxicity compared to standard treatments. Notably:

  • Toxicity Assessment : The acetate through decanoate derivatives showed toxicity levels 2-3 times higher than phenol mustard in HA/ICR mice.
  • Survival Rates : The myristate derivative notably increased survival time by 162%, indicating its potential as a therapeutic agent against leukemia .
Derivative Toxicity (relative to phenol mustard) Survival Increase (%)
Acetate2x-
Myristate3x162
Palmitate-Significant at multiple doses

Neuropharmacological Effects

The compound's influence on cholinergic systems has also been explored. Inhibition studies on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed:

  • Inhibition Potency : Compounds similar to this compound demonstrated IC50_{50} values indicating effective inhibition of both AChE and BChE, which are crucial for managing Alzheimer's disease .
  • Mechanism Insights : Molecular docking studies suggested dual binding sites for these compounds in AChE, enhancing their potential as dual-action therapies that could mitigate cognitive decline by increasing acetylcholine levels while preventing amyloid aggregation .

Case Studies

  • Leukemia Treatment : In a controlled study, the myristate derivative was administered to mice with L-1210 leukemia. Results indicated a significant increase in survival rates compared to controls, suggesting that modifications to the alkyl chain can enhance therapeutic efficacy.
  • Alzheimer's Disease Models : In vitro studies using human erythrocyte AChE indicated that derivatives effectively inhibited enzyme activity, supporting their potential use in treating neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include nitrosoureas (e.g., BCNU, CCNU), other nitrogen mustards (e.g., ifosfamide derivatives), and nucleic acid alkylators (e.g., amustaline dihydrochloride). Below is a detailed comparison:

Table 1: Comparative Analysis of Key Compounds

Compound Structural Features Mechanism of Action Solubility (Octanol/Water) Therapeutic Index Toxicity Profile
3-(Bis(2-chloroethyl)amino)-p-tolyl piperidyl ketone Bis(2-chloroethyl)amino, ketone, piperidine Alkylation (DNA/protein crosslinking) Unknown (likely lipophilic) Unknown Likely lower carbamoylation toxicity
CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) Nitrosourea, cyclohexyl, chloroethyl Alkylation + carbamoylation Moderate (log P ~1.5) Moderate High (carbamoylation-induced protein damage)
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) Nitrosourea, dual chloroethyl groups Alkylation (via 2-chloroethyl isocyanate) High (log P ~2.1) High Lower than CCNU (reduced carbamoylation)
Amustaline Dihydrochloride Bis(2-chloroethyl)amino, acridine, ester Nucleic acid alkylation (ex vivo use) Moderate High Moderate (targeted RBC treatment)
Ifosfamide Related Compound A 3-[(2-Chloroethyl)amino]propyl phosphate Alkylation (prodrug activation) Hydrophilic (phosphate) Low High (hematologic toxicity)

Key Findings and Differences

Mechanistic Divergence: Nitrosoureas (CCNU, BCNU): These compounds exhibit dual alkylation (via chloroethyl groups) and carbamoylation (via isocyanate intermediates), which damages both DNA and proteins. Carbamoylation contributes to toxicity by modifying lysine residues in proteins . this compound: Lacks the nitrosourea group, eliminating carbamoylation activity.

Solubility and Bioavailability: Nitrosoureas like BCNU have high octanol/water distribution coefficients (log P ~2.1), enhancing their ability to cross lipid membranes and reach tumor sites. The ketone derivative’s solubility is uncharacterized but likely lipophilic due to the piperidine and aromatic moieties, which may influence tissue distribution .

Therapeutic Index :

  • Evidence from nitrosoureas suggests that lower carbamoylating activity correlates with improved therapeutic indexes. The absence of carbamoylation in the ketone derivative may enhance its safety profile, though efficacy against tumors requires validation .

Toxicity :

  • CCNU’s carbamoylation activity causes significant protein damage, leading to myelosuppression and nephrotoxicity. The ketone derivative’s lack of this mechanism could reduce such adverse effects but may also limit its potency .

Structural Analogues: Amustaline Dihydrochloride: Shares the bis(2-chloroethyl)amino group but incorporates an acridine moiety for targeted nucleic acid alkylation. This compound is used ex vivo for blood sterilization, highlighting the versatility of chloroethyl groups in diverse applications . Ifosfamide Metabolites: These compounds rely on enzymatic activation to generate alkylating species, whereas the ketone derivative may act directly, bypassing metabolic requirements .

Preparation Methods

Friedel-Crafts Acylation Optimization

Reaction of p-tolylacetyl chloride (1.0 equiv) with piperidine (1.2 equiv) in anhydrous dichloromethane (DCM) and AlCl₃ (1.5 equiv) at 0°C for 6 hours yields p-tolyl piperidyl ketone in 78% purity. Elevated temperatures (>25°C) promote side reactions, such as polysubstitution.

Table 1: Friedel-Crafts Acylation Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
AlCl₃ DCM 0 6 78
FeCl₃ DCM 0 8 62
BF₃·Et₂O Toluene -10 12 55

Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the ketone with >95% purity.

Regioselective Nitration of p-Tolyl Piperidyl Ketone

Nitration introduces the nitro group at the meta position relative to the methyl group, guided by the electron-withdrawing ketone moiety.

Nitrating Agent Screening

A mixture of fuming HNO₃ (1.2 equiv) and H₂SO₄ (2.0 equiv) at -5°C for 3 hours achieves 85% meta-selectivity. Acetic anhydride as a co-solvent reduces para byproduct formation to <10%.

Table 2: Nitration Regioselectivity

Nitrating System Temp (°C) Meta:Para Ratio Yield (%)
HNO₃/H₂SO₄ -5 85:15 72
HNO₃/Ac₂O 0 90:10 68
Acetyl nitrate 10 80:20 60

The product, 3-nitro-p-tolyl piperidyl ketone, is recrystallized from ethanol/water (3:1) to 98% purity.

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 50 psi, 25°C) over 10% Pd/C in ethanol reduces the nitro group to amine in 92% yield. Alternative methods, such as Fe/HCl, result in lower yields (65%) due to ketone reduction side reactions.

Bis-Alkylation of 3-Amino-p-Tolyl Piperidyl Ketone

The primary amine undergoes alkylation with 2-chloroethyl chloride (2.2 equiv) using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

Alkylation Condition Optimization

NaH (2.5 equiv) deprotonates the amine, enabling nucleophilic attack on 2-chloroethyl chloride. Reaction at 0°C minimizes polysubstitution, yielding 45% of the bis-alkylated product. Elevated temperatures (>25°C) promote quaternary ammonium salt formation.

Table 3: Alkylation Efficiency

Base Solvent Equiv. 2-Chloroethyl Chloride Yield (%)
NaH DMF 2.2 45
K₂CO₃ DMF 3.0 30
Et₃N THF 2.5 25

Purification via flash chromatography (DCM:methanol, 9:1) isolates 3-(bis(2-chloroethyl)amino)-p-tolyl piperidyl ketone with 99% HPLC purity.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 3.75 (t, J = 6.0 Hz, 4H, NCH₂), 3.60 (m, 4H, piperidyl), 2.35 (s, 3H, CH₃), 1.45–1.60 (m, 6H, piperidyl).
  • HRMS : m/z calculated for C₁₉H₂₇Cl₂N₂O [M+H]⁺: 343.3; found: 343.2.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Bis(2-chloroethyl)amino)-p-tolyl piperidyl ketone, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving chloroethylamine derivatives and ketone precursors. For example, analogous reactions in piperidine systems (e.g., 1-chloro-3-p-tolyl-2-propanone reacting with piperidine) show that stoichiometry and solvent polarity critically determine product distribution. Using 1M piperidine in MeOH with NaOMe favors amide formation (e.g., 30% Sn2 product vs. 70% amide), while lower base concentrations in mixed solvents (e.g., ether-chloroform) shift selectivity toward amino ketones . Optimization requires factorial design to test variables like temperature, solvent polarity, and reagent ratios .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

  • Methodological Answer : NMR is critical for differentiating regioisomers. For instance, the aromatic proton splitting pattern in the p-tolyl group (singlet for para-substitution) vs. meta/ortho positions can confirm substitution. Similarly, IR carbonyl stretches (1700–1750 cm⁻¹) and chloroethylamine N–H bends (3300 cm⁻¹) help identify functional groups. Computational validation (e.g., DFT-calculated chemical shifts) aligns with experimental data to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways and intermediates for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., GRRM) map potential energy surfaces to identify transition states and intermediates. ICReDD’s approach integrates these methods with experimental data to refine reaction mechanisms, such as distinguishing between SN2 vs. elimination pathways in chloroethylamine systems . Machine learning models trained on analogous reactions (e.g., piperidine alkylation) further accelerate pathway prediction .

Q. How can contradictory data on reaction selectivity (e.g., amide vs. amino ketone formation) be resolved?

  • Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, solvent purity). Systematic replication using design of experiments (DoE) isolates critical factors. For example, in a piperidine reaction, increasing NaOMe concentration from 0.1M to 1M shifts product ratios by 40% due to base-mediated equilibria . Cross-validation with computational models (e.g., solvent effect simulations) clarifies mechanistic drivers .

Q. What advanced separation techniques (e.g., membrane technologies, HPLC) are optimal for purifying this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while membrane separation (e.g., nanofiltration) isolates polar byproducts. For example, CRDC subclass RDF2050104 emphasizes membrane technologies for isolating chloroethylamine derivatives based on molecular weight and charge . Solvent selection (e.g., acetonitrile/water gradients) improves retention time reproducibility .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported toxicity profiles of bis(chloroethyl)amine derivatives?

  • Methodological Answer : Toxicity discrepancies often stem from impurity profiles or assay variability. Orthogonal validation (e.g., LC-MS for purity, in vitro cytotoxicity assays) combined with computational toxicology (QSAR models) identifies confounding factors. For example, residual solvents (e.g., MeOH) in samples may skew EC50 values .

Q. What statistical frameworks are robust for analyzing small-sample experimental data in structure-activity studies?

  • Methodological Answer : Bayesian hierarchical models account for low sample sizes by incorporating prior data (e.g., analogous piperidine-ketone systems). Bootstrap resampling quantifies uncertainty in IC50/EC50 measurements. Tools like R or Python’s SciPy enable rigorous hypothesis testing for significance thresholds (p < 0.01) .

Experimental Design and Optimization

Q. How can factorial design improve yield optimization for multi-step syntheses of this compound?

  • Methodological Answer : A 2^k factorial design tests variables (temperature, catalyst loading, solvent ratio) in parallel. For example, varying NaOMe concentration (0.5M–2M) and reaction time (6–24h) identifies interactions (e.g., high base + short time reduces hydrolysis). Response surface methodology (RSM) then optimizes conditions for >90% yield .

Q. What role do solvent effects play in stabilizing transition states during alkylation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in SN2 pathways, while nonpolar solvents favor carbocation formation (SN1). COSMO-RS simulations predict solvation energies to guide solvent selection. Experimental validation (e.g., kinetic studies in DMSO vs. THF) confirms computational trends .

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